![molecular formula C29H29NO B14278487 N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 138417-54-6](/img/structure/B14278487.png)
N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its biphenyl structure with methoxy and ethylphenyl substituents, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine typically involves the reaction of 4-ethylphenylamine with 4-methoxy[1,1’-biphenyl]-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy or ethyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diphenyl-N,N’-bis(3-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N’-Diphenyl-N,N’-bis(1-naphthyl)-[1,1’-biphenyl]-4,4’-diamine
- 4,4’-Bis[N-(p-tolyl)-N-phenylamino]biphenyl
Uniqueness
N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine is unique due to its specific substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
138417-54-6 |
|---|---|
Molecular Formula |
C29H29NO |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-ethyl-N-(4-ethylphenyl)-N-[4-(4-methoxyphenyl)phenyl]aniline |
InChI |
InChI=1S/C29H29NO/c1-4-22-6-14-26(15-7-22)30(27-16-8-23(5-2)9-17-27)28-18-10-24(11-19-28)25-12-20-29(31-3)21-13-25/h6-21H,4-5H2,1-3H3 |
InChI Key |
FMISCDLUSRZAAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
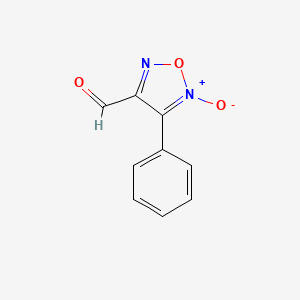
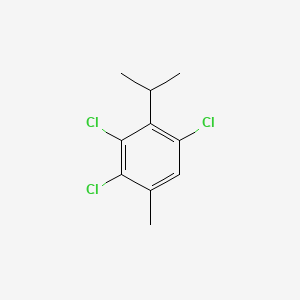
![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)

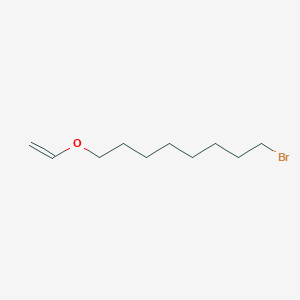
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)
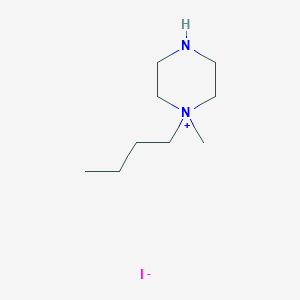
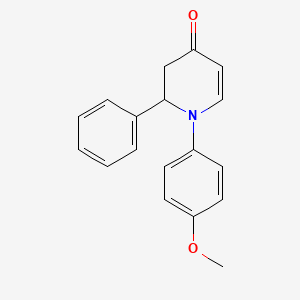
![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
